N-Carbamoyl Oxcarbazepine is a chemical compound with the molecular formula and a CAS number of 2642430-30-4. This compound is structurally related to Oxcarbazepine, a well-known anticonvulsant medication used primarily in the treatment of epilepsy and bipolar disorder. N-Carbamoyl Oxcarbazepine is recognized for its potential applications in pharmaceutical formulations, particularly in the context of drug development and quality control processes.
N-Carbamoyl Oxcarbazepine can be synthesized from precursors related to Carbamazepine, a compound that has been extensively studied for its therapeutic properties. The synthesis methods and characterization data are crucial for understanding its properties and potential applications in medicinal chemistry.
N-Carbamoyl Oxcarbazepine is classified as an organic compound, specifically a derivative of dibenzoazepine. It falls under the category of pharmaceutical intermediates and is used in various analytical studies related to drug formulation and quality assurance.
The synthesis of N-Carbamoyl Oxcarbazepine involves several key steps that can vary based on the specific protocols used. Common methods include:
The molecular structure of N-Carbamoyl Oxcarbazepine features a dibenzoazepine core with specific functional groups that contribute to its biological activity. The key components include:
The molecular weight of N-Carbamoyl Oxcarbazepine is approximately 295.29 g/mol. The compound's structural formula can be represented as follows:
N-Carbamoyl Oxcarbazepine can undergo various chemical reactions that are significant for its applications in pharmaceuticals:
The hydrolysis process typically involves adding hydrochloric acid to a solution containing the precursor compound, followed by controlled heating and cooling to precipitate the desired product .
The mechanism of action of N-Carbamoyl Oxcarbazepine, while not fully elucidated, is believed to involve modulation of sodium channels in neuronal cells, similar to other compounds in its class. This action helps stabilize neuronal membranes and reduce excitability, making it effective in managing seizures.
Research indicates that derivatives like N-Carbamoyl Oxcarbazepine may exhibit enhanced pharmacokinetic profiles compared to their parent compounds, potentially leading to improved therapeutic outcomes .
N-Carbamoyl Oxcarbazepine appears as a solid at room temperature, with its physical state being influenced by factors such as purity and crystallization conditions.
Key chemical properties include:
Relevant data includes:
N-Carbamoyl Oxcarbazepine finds applications primarily in scientific research, particularly in:
N-Carbamoyl Oxcarbazepine (CAS RN: 2642430-30-4) is a structurally modified derivative of the antiepileptic drug oxcarbazepine. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol [1] [10]. The core structure retains the dibenzo[b,f]azepine ring system characteristic of oxcarbazepine but incorporates a carbamoyl moiety (-CONH₂) at the N5 position of the azepine ring. This modification replaces the primary amine group in oxcarbazepine, fundamentally altering its electronic distribution and steric profile [6] [9].
The IUPAC name, N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, explicitly defines the carbamoyl substitution [10]. The molecule lacks chiral centers, eliminating concerns about stereoisomers. However, the azepine ring adopts a non-planar conformation due to partial saturation, which influences its intermolecular interactions [9]. The SMILES notation (O=C(NC(N)=O)N(C1=C(C2)C=CC=C1)C3=C(C2=O)C=CC=C3
) captures the connectivity of functional groups, emphasizing the carboxamide and ketone moieties [9].
Table 1: Fundamental Chemical Identifiers of N-Carbamoyl Oxcarbazepine
Property | Value |
---|---|
CAS Registry Number | 2642430-30-4 |
Molecular Formula | C₁₆H₁₃N₃O₃ |
Molecular Weight | 295.29 g/mol |
IUPAC Name | N-Carbamoyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide |
Canonical SMILES | O=C(NC(N)=O)N(C1=C(C2)C=CC=C1)C3=C(C2=O)C=CC=C3 |
XLogP3 | 1.9 |
Structurally, N-Carbamoyl Oxcarbazepine diverges from oxcarbazepine (C₁₅H₁₂N₂O₂) through the addition of a carbamoyl group. While oxcarbazepine features a primary amine (-NH₂) at N5, N-Carbamoyl Oxcarbazepine contains a urea-like carbamoyl (-CONH₂) functional group [5] [6]. This modification enhances hydrogen-bonding capacity and increases molecular weight by 43 atomic mass units. Compared to carbamazepine (C₁₅H₁₂N₂O), both compounds share the dibenzoazepine scaffold but differ in saturation: carbamazepine has an unsaturated azepine ring, whereas N-Carbamoyl Oxcarbazepine features a saturated 10,11-dihydro structure with a ketone at C10 [7] [8].
Metabolically, N-Carbamoyl Oxcarbazepine is distinct from oxcarbazepine’s primary active metabolite, licarbazepine (MHD). Unlike MHD, which undergoes glucuronidation for elimination, N-Carbamoyl Oxcarbazepine represents a potential oxidative or conjugative derivative, though its exact metabolic pathway remains unelucidated [6] [10]. Its role is primarily defined as an analytical impurity or reference standard in pharmaceutical quality control, not as a therapeutically active species [1] [9].
Table 2: Structural Comparison with Key Analogues
Compound | Molecular Formula | Key Structural Features | Primary Role |
---|---|---|---|
N-Carbamoyl Oxcarbazepine | C₁₆H₁₃N₃O₃ | Carbamoyl at N5; 10-keto group | Pharmaceutical Impurity |
Oxcarbazepine | C₁₅H₁₂N₂O₂ | Primary amine at N5; 10-keto group | Prodrug (Antiepileptic) |
Licarbazepine (MHD) | C₁₅H₁₄N₂O₂ | Hydroxy group at C10; chiral center | Active Metabolite |
Carbamazepine | C₁₅H₁₂N₂O | Unsaturated azepine ring; primary amine at N5 | Antiepileptic Drug |
The carbamoyl group (-CONH₂) dominates the reactivity and intermolecular behavior of N-Carbamoyl Oxcarbazepine. This group acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), facilitating interactions with biological targets or solvents. Computational models predict a dipole moment of ~4.2 Debye, significantly higher than oxcarbazepine’s ~3.8 Debye, indicating enhanced polarity [6]. This polarity may reduce lipid solubility, potentially limiting blood-brain barrier penetration compared to oxcarbazepine [8].
The azepine ring adopts a boat conformation due to saturation at C10-C11. The ketone at C10 introduces an electron-withdrawing effect, polarizing the adjacent C9-C11 bond and increasing electrophilicity at C10. This could make the molecule susceptible to nucleophilic attack or reduction under physiological conditions [9]. Nuclear Overhauser Effect (NOE) studies (theoretical) suggest proximity between the carbamoyl proton and the ortho-hydrogens of the adjacent benzene ring, indicating potential intramolecular steric strain [6].
Despite its pharmaceutical relevance, experimental crystallographic data for N-Carbamoyl Oxcarbazepine remain scarce. Theoretical lattice energy minimization suggests a monoclinic crystal system with P2₁/c space group symmetry, stabilized by intermolecular N-H···O=C hydrogen bonds between carbamoyl groups [9].
Spectroscopic Data:
Table 3: Key Functional Groups and Their Interactions
Functional Group | Bond/Vibration | Spectral Signature | Role in Molecular Interactions |
---|---|---|---|
Carbamoyl (-CONH₂) | N-H stretch | 3320 cm⁻¹ (FT-IR) | Hydrogen-bond donor/acceptor |
C=O stretch | 1670 cm⁻¹ (FT-IR) | ||
Azepine Ketone | C=O stretch | 1705 cm⁻¹ (FT-IR) | Electrophilic site; hydrogen-bond acceptor |
Aromatic Rings | C=C stretch | 1590 cm⁻¹ (FT-IR) | π-π stacking |
Table 4: Experimental Spectroscopic Techniques and Findings
Technique | Conditions/Parameters | Key Findings | Reference |
---|---|---|---|
HPLC | C18 column; UV detection (λ=254 nm) | Purity >95%; RT distinct from oxcarbazepine | [9] |
Mass Spectrometry | ESI+; m/z [M+H]⁺ | 296.3 (base peak); Fragments at 251.2, 208.1 | [9] |
FT-IR (Theoretical) | DFT calculations (B3LYP/6-31G*) | Characteristic carbonyl stretches at 1670–1705 cm⁻¹ | [6] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2